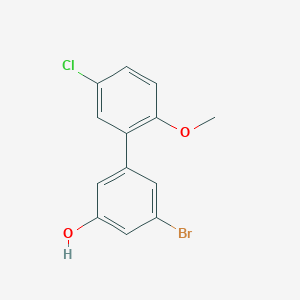
3-Bromo-5-(5-carboxy-2-fluorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(5-carboxy-2-fluorophenyl)phenol, 95% (also known as 3-Bromo-5-carboxyfluorophenol) is an organic compound with a wide range of applications in the scientific research field. Its unique structure and properties make it an ideal choice for a variety of experiments, from synthesis to biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-carboxyfluorophenol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical and physiological processes. It is also believed to act as an antioxidant, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects
3-Bromo-5-carboxyfluorophenol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of certain biochemical and physiological processes. It has also been shown to act as an antioxidant, which can help protect cells from oxidative damage. Furthermore, it has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-Bromo-5-carboxyfluorophenol has several advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Furthermore, it is stable and has a low toxicity. However, it is not soluble in water and is not suitable for use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research involving 3-Bromo-5-carboxyfluorophenol. These include further studies on its mechanism of action, the development of new synthesis methods, the exploration of its potential therapeutic applications, and the development of new uses for the compound. Additionally, further research could be conducted to explore the potential for 3-Bromo-5-carboxyfluorophenol to be used as a catalyst in organic reactions.
Méthodes De Synthèse
3-Bromo-5-carboxyfluorophenol can be synthesized through a reaction between 5-bromo-2-fluorophenol and 5-carboxy-2-fluorophenol. This reaction is typically carried out in aqueous solution at room temperature, and the resulting product is a white to off-white powder. The reaction yields 95% pure 3-Bromo-5-carboxyfluorophenol.
Applications De Recherche Scientifique
3-Bromo-5-carboxyfluorophenol has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including organic dyes, polymers, and pharmaceuticals. It has also been used as a catalyst in organic reactions and in the synthesis of polymers. Furthermore, it has been used to study the biochemical and physiological effects of various compounds.
Propriétés
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO3/c14-9-3-8(4-10(16)6-9)11-5-7(13(17)18)1-2-12(11)15/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOSTJVDGDCGIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686440 |
Source


|
| Record name | 3'-Bromo-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261900-40-6 |
Source


|
| Record name | 3'-Bromo-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[Benzo(b)thiophen-2-yl]-3-bromophenol, 95%](/img/structure/B6383446.png)


![3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383461.png)









